molecular formula C13H9F3N2O2 B12457186 [6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid

[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid

Cat. No.: B12457186
M. Wt: 282.22 g/mol
InChI Key: DKFLCWQWFFFUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of m-toluidine with trifluoroacetic anhydride to form an intermediate, which is then cyclized with a suitable reagent to form the pyrimidine ring. The final step involves carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.

    Substitution: The trifluoromethyl and m-tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, [6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the pyrimidine ring facilitates interactions with nucleic acids and proteins. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    [6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid: Similar structure but with a para-tolyl group.

    [6-(m-Tolyl)-4-(difluoromethyl)pyrimidin-2-yl]carboxylic acid: Similar structure but with a difluoromethyl group.

    [6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]acetic acid: Similar structure but with an acetic acid group instead of a carboxylic acid group.

Uniqueness

What sets [6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid apart is its combination of the trifluoromethyl group and the m-tolyl group, which confer unique chemical properties and reactivity. This makes it a versatile compound for various scientific and industrial applications.

Biological Activity

[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is a pyrimidine derivative notable for its trifluoromethyl and m-tolyl substituents. This compound's unique structure suggests potential biological activities, particularly in medicinal chemistry. The presence of the carboxylic acid functional group enhances its reactivity and interaction with biological targets.

The molecular formula of this compound is C13H9F3N2O2, with a molecular weight of 282.22 g/mol. Its structural features allow it to participate in various chemical reactions, making it a candidate for further pharmacological exploration.

Biological Activity Predictions

Predictions regarding the biological activity of this compound can be made using computational methods such as the PASS (Prediction of Activity Spectra for Substances) program. This program evaluates potential pharmacological effects based on structural attributes, suggesting that the compound may exhibit a range of biological activities, including:

  • Antiviral
  • Anticancer
  • Antimicrobial

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications in the pyrimidine structure can significantly influence biological activity. The trifluoromethyl and m-tolyl groups are critical for enhancing the compound's interaction with various biological targets.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes key comparisons:

Compound NameStructural FeaturesBiological ActivityUniqueness
4-TrifluoromethylpyrimidineTrifluoromethyl groupAntiviralLacks carboxylic acid
2-MethylpyrimidineMethyl group instead of trifluoromethylAntimicrobialSimpler structure
5-MethylpyrimidineMethyl substitution at different positionAnticancerDifferent substitution pattern

The specific arrangement of functional groups in this compound enhances its biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have investigated the biological activities of related trifluoromethyl pyrimidine compounds. For instance, one study identified novel trifluoromethyl pyrimidinone compounds with significant activity against Mycobacterium tuberculosis and other pathogens, emphasizing the importance of such structures in drug discovery .

Another research highlighted that derivatives of pyrimidines exhibited cytotoxic effects against various cancer cell lines, indicating potential anticancer properties for compounds similar to this compound .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for assessing its therapeutic potential. Interaction studies typically involve evaluating how the compound binds to specific biological targets and its subsequent effects on cellular processes.

Properties

Molecular Formula

C13H9F3N2O2

Molecular Weight

282.22 g/mol

IUPAC Name

4-(3-methylphenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid

InChI

InChI=1S/C13H9F3N2O2/c1-7-3-2-4-8(5-7)9-6-10(13(14,15)16)18-11(17-9)12(19)20/h2-6H,1H3,(H,19,20)

InChI Key

DKFLCWQWFFFUBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.